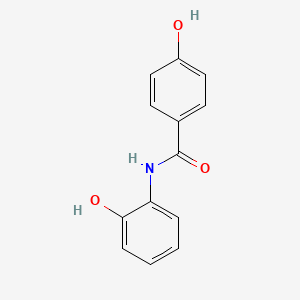
Benzamide, 4-hydroxy-N-(2-hydroxyphenyl)-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Preparation Methods
Synthetic Routes and Reaction Conditions
Benzamide, 4-hydroxy-N-(2-hydroxyphenyl)- can be synthesized from 4-aminophenol and salicylamide . The reaction involves the condensation of these two starting materials under specific conditions to form the desired product. The process typically requires a controlled environment with precise temperature and pH levels to ensure the successful formation of the compound.
Industrial Production Methods
In industrial settings, the production of Benzamide, 4-hydroxy-N-(2-hydroxyphenyl)- involves large-scale synthesis using similar starting materials and reaction conditions as in laboratory synthesis. The process is optimized for higher yields and purity, often involving advanced techniques such as crystallization and purification to obtain the final product .
Chemical Reactions Analysis
Types of Reactions
Benzamide, 4-hydroxy-N-(2-hydroxyphenyl)- undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized under specific conditions to form different oxidation products.
Reduction: It can also undergo reduction reactions, leading to the formation of reduced derivatives.
Substitution: The compound can participate in substitution reactions, where one functional group is replaced by another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents such as sodium borohydride for reduction, and various nucleophiles for substitution reactions. The conditions for these reactions vary, often requiring specific solvents, temperatures, and catalysts to achieve the desired outcomes .
Major Products Formed
The major products formed from these reactions depend on the type of reaction and the reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction could produce amine derivatives. Substitution reactions can result in a variety of substituted benzamide compounds .
Scientific Research Applications
Benzamide, 4-hydroxy-N-(2-hydroxyphenyl)- has a wide range of applications in scientific research:
Chemistry: It is used as a reagent in various chemical reactions and synthesis processes.
Biology: The compound’s inhibitory effects on ribonucleotide reductase make it valuable in studying cellular processes and DNA synthesis.
Industry: The compound is used in the production of pharmaceuticals and other chemical products.
Mechanism of Action
The mechanism of action of Benzamide, 4-hydroxy-N-(2-hydroxyphenyl)- involves its inhibition of ribonucleotide reductase small subunit M2 (RRM2). This inhibition disrupts the synthesis of deoxyribonucleotides, which are essential for DNA replication and repair. By inhibiting RRM2, the compound effectively reduces the synthesis of viral DNA, making it a potent antiviral agent .
Comparison with Similar Compounds
Similar Compounds
- 4-Hydroxy-N-(4-hydroxyphenyl)benzamide
- N-Hydroxybenzamide
- 4,4’-Dihydroxybenzanilide
Uniqueness
Benzamide, 4-hydroxy-N-(2-hydroxyphenyl)- is unique due to its specific inhibitory action on RRM2, which is not commonly observed in other similar compounds. This unique mechanism makes it particularly valuable in antiviral research and therapeutic applications .
Properties
CAS No. |
174412-29-4 |
|---|---|
Molecular Formula |
C13H11NO3 |
Molecular Weight |
229.23 g/mol |
IUPAC Name |
4-hydroxy-N-(2-hydroxyphenyl)benzamide |
InChI |
InChI=1S/C13H11NO3/c15-10-7-5-9(6-8-10)13(17)14-11-3-1-2-4-12(11)16/h1-8,15-16H,(H,14,17) |
InChI Key |
OBOCNKZMVQJDDA-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C(=C1)NC(=O)C2=CC=C(C=C2)O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


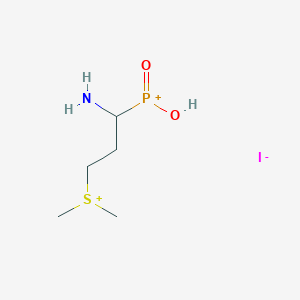
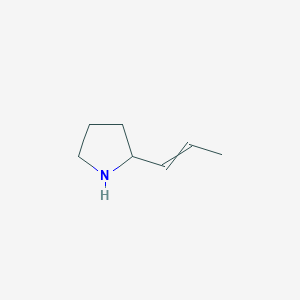
![(2S,4R)-1-[5-chloro-1-[(2,4-dimethoxyphenyl)sulfonyl]-3-(2-methoxyphenyl)-2-oxo-2,3-dihydro-1H-indol-3-yl]-4-hydroxy-N,N-dimethyl-2-pyrrolidinecarboxamide](/img/structure/B14254938.png)
![2-[(3-Ethyloxetan-3-yl)methyl]-1H-isoindole-1,3(2H)-dione](/img/structure/B14254946.png)

![5-[(2,2-Diphenylethyl)amino]-N,N,N-trimethylpentan-1-aminium](/img/structure/B14254959.png)
![N-([1,1'-Biphenyl]-4-carbonyl)-L-tyrosine](/img/structure/B14254965.png)
![4,4'-[(Thiophen-2-yl)methylene]bis(2-methylbenzene-1,3-diol)](/img/structure/B14254975.png)

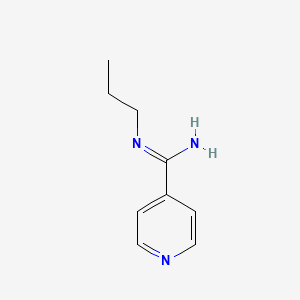
![1-{[(1R,2S,5R)-5-Methyl-2-(propan-2-yl)cyclohexyl]oxy}propan-2-ol](/img/structure/B14254994.png)
![Cyclopentanone, 2-[2-(3-iodopropyl)-1,3-dioxolan-2-yl]-](/img/structure/B14255005.png)
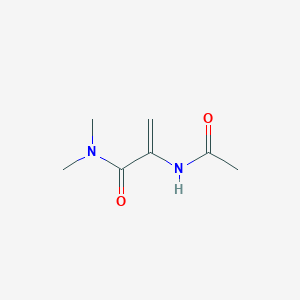
![[4-(Benzyloxy)phenyl]phosphonic dichloride](/img/structure/B14255020.png)
